molecular formula C18H12O3 B11844922 3-(3-Oxo-3-phenylprop-1-en-1-yl)-4H-chromen-4-one

3-(3-Oxo-3-phenylprop-1-en-1-yl)-4H-chromen-4-one

Cat. No.: B11844922
M. Wt: 276.3 g/mol
InChI Key: RRINHVPKAZZHNQ-ZHACJKMWSA-N
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Description

3-(3-Oxo-3-phenylprop-1-en-1-yl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Oxo-3-phenylprop-1-en-1-yl)-4H-chromen-4-one typically involves the condensation of 3-oxo-3-phenylpropionic acid with 4H-chromen-4-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-Oxo-3-phenylprop-1-en-1-yl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the chromone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3-Oxo-3-phenylprop-1-en-1-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of enzymes such as EGFR and VEGFR-2, which are involved in cancer cell proliferation and angiogenesis . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Oxo-3-phenylprop-1-en-1-yl)-4H-chromen-4-one is unique due to its chromone core, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets and its diverse reactivity make it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C18H12O3

Molecular Weight

276.3 g/mol

IUPAC Name

3-[(E)-3-oxo-3-phenylprop-1-enyl]chromen-4-one

InChI

InChI=1S/C18H12O3/c19-16(13-6-2-1-3-7-13)11-10-14-12-21-17-9-5-4-8-15(17)18(14)20/h1-12H/b11-10+

InChI Key

RRINHVPKAZZHNQ-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=COC3=CC=CC=C3C2=O

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=COC3=CC=CC=C3C2=O

Origin of Product

United States

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